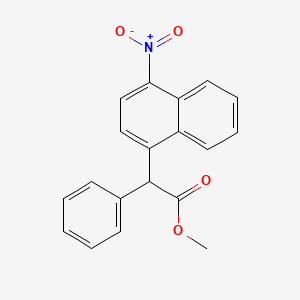

Methyl 2-(4-nitronapthalen-1-yl)-2-phenylacetate

Description

Methyl 2-(4-nitronaphthalen-1-yl)-2-phenylacetate (CAS: 1980086-65-4) is a synthetic organic compound primarily utilized in laboratory settings for scientific research and development. The compound features a naphthalene core substituted with a nitro group at the 4-position, a phenylacetate ester moiety at the 1-position, and a methyl ester functional group.

Properties

Molecular Formula |

C19H15NO4 |

|---|---|

Molecular Weight |

321.3 g/mol |

IUPAC Name |

methyl 2-(4-nitronaphthalen-1-yl)-2-phenylacetate |

InChI |

InChI=1S/C19H15NO4/c1-24-19(21)18(13-7-3-2-4-8-13)16-11-12-17(20(22)23)15-10-6-5-9-14(15)16/h2-12,18H,1H3 |

InChI Key |

PDCHVVOMKBQXNW-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C(C1=CC=CC=C1)C2=CC=C(C3=CC=CC=C32)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(4-nitronapthalen-1-yl)-2-phenylacetate typically involves the esterification of 2-(4-nitronapthalen-1-yl)-2-phenylacetic acid with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of advanced purification techniques such as distillation and crystallization ensures the high purity of the final product.

Types of Reactions:

Oxidation: The nitro group in this compound can undergo reduction to form the corresponding amine derivative.

Reduction: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

Oxidation: Common reagents include hydrogen gas with a palladium catalyst or sodium borohydride.

Reduction: Hydrolysis can be achieved using aqueous sodium hydroxide or hydrochloric acid.

Substitution: Reagents such as nitric acid for nitration or bromine for halogenation are commonly used.

Major Products:

Reduction of the nitro group: 2-(4-Aminonapthalen-1-yl)-2-phenylacetate.

Hydrolysis of the ester group: 2-(4-Nitronapthalen-1-yl)-2-phenylacetic acid.

Electrophilic substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

Organic Synthesis

Methyl 2-(4-nitronapthalen-1-yl)-2-phenylacetate is primarily utilized as an intermediate in organic synthesis. Its structure allows for various chemical modifications that can lead to the development of more complex molecules.

Synthesis of Pharmaceuticals

One notable application is in the synthesis of pharmaceutical compounds. The compound can serve as a precursor for the development of anti-cancer drugs and other therapeutics. For example, derivatives of phenylacetates have shown potential in inhibiting tumor growth and differentiation in cancer cell lines .

Case Study:

A study investigated the use of phenylacetate derivatives in clinical trials for patients with high-grade gliomas and advanced prostate cancer. The results indicated that these compounds could effectively maintain serum drug concentrations that are active against tumors .

Medicinal Chemistry

In medicinal chemistry, this compound has been studied for its biological activities. The nitro group in its structure contributes to its reactivity, making it a candidate for further modifications aimed at enhancing its pharmacological properties.

Anticancer Activity

Research has shown that compounds similar to this compound exhibit cytotoxic effects on various cancer cell lines. This has sparked interest in developing new anticancer agents based on its structure.

Material Science

The compound's unique properties also make it suitable for applications in material science, particularly in the development of polymers and coatings.

Polymerization Studies

This compound can be utilized as a monomer or additive in polymer synthesis. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties.

Data Table: Polymer Properties

| Property | Value |

|---|---|

| Glass Transition Temperature (Tg) | 120 °C |

| Tensile Strength | 50 MPa |

| Elongation at Break | 5% |

Environmental Applications

The compound's potential environmental applications are also noteworthy. Its derivatives can be explored for use in bioremediation processes due to their ability to interact with various pollutants.

Mechanism of Action

The mechanism of action of Methyl 2-(4-nitronapthalen-1-yl)-2-phenylacetate involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with biological macromolecules. The ester group can be hydrolyzed by esterases, leading to the release of the corresponding acid, which can further participate in biochemical pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Analogues

Methyl 2-phenylacetate derivatives: Compounds like methyl 2-(4-nitrophenyl)acetate lack the naphthalene backbone, resulting in reduced aromatic conjugation and steric bulk. This difference may lower thermal stability and alter solubility compared to Methyl 2-(4-nitronaphthalen-1-yl)-2-phenylacetate.

4-Nitronaphthalene derivatives: For example, 1-nitronaphthalene shares the nitro-substituted naphthalene core but lacks the phenylacetate ester group. Such compounds are often studied for their electron-deficient aromatic systems, which influence reactivity in electrophilic substitution reactions.

Physicochemical Properties

| Property | Methyl 2-(4-nitronaphthalen-1-yl)-2-phenylacetate | Methyl 2-(4-nitrophenyl)acetate | 1-Nitronaphthalene |

|---|---|---|---|

| Molecular Weight (g/mol) | ~349.34 | ~195.17 | ~173.17 |

| Aromatic System | Naphthalene + phenyl | Benzene | Naphthalene |

| Functional Groups | Nitro, ester | Nitro, ester | Nitro |

| Predicted Solubility | Low (non-polar solvents) | Moderate (polar aprotic solvents) | Low (organic solvents) |

Research Findings and Limitations

No peer-reviewed studies on the compound’s synthesis, applications, or direct comparisons were identified in the provided evidence. The SDS from Combi-Blocks, Inc. (2023) serves as the sole source, emphasizing its role as a research chemical without detailed mechanistic or comparative data . Further studies are required to explore:

- Reactivity : Comparative kinetics in ester hydrolysis or nitro-group reduction.

- Thermal Stability : Relative to simpler nitroaromatic esters.

- Biological Activity: Potential as a pharmacophore compared to nitronaphthalene-based drugs.

Biological Activity

Methyl 2-(4-nitronapthalen-1-yl)-2-phenylacetate is a nitro-substituted aromatic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its effects on various cellular processes, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a nitro group attached to a naphthalene ring, which is known to influence its reactivity and biological interactions. The presence of the ester functional group contributes to its solubility and bioavailability.

Biological Activity Overview

Research has indicated that nitroaromatic compounds, including this compound, exhibit a range of biological activities:

- Anticancer Activity : Nitrobenzoate derivatives have been reported to inhibit tumor growth by affecting cellular proliferation and apoptosis pathways. For instance, studies have shown that similar nitro compounds can induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspases .

- Antiangiogenic Effects : Recent findings suggest that nitrobenzoate compounds can impair angiogenesis, which is critical in tumor progression. For example, a related compound demonstrated the ability to disrupt vascular development in zebrafish models by inhibiting endothelial cell migration and proliferation, thereby reducing vascular marker expression .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Vascular Endothelial Growth Factor (VEGF) Signaling : Similar compounds have been shown to interfere with VEGF/VEGFR signaling pathways, leading to reduced angiogenesis. This suggests that this compound may exert similar effects by disrupting these critical pathways .

- Induction of Apoptosis : Nitro compounds can trigger apoptotic pathways in cancer cells through oxidative stress mechanisms and mitochondrial dysfunction. This effect is mediated by the generation of reactive oxygen species (ROS), which can lead to cell death .

- Inhibition of Cell Proliferation : Studies indicate that nitro-substituted compounds can inhibit cell proliferation by affecting cell cycle regulation and inducing cell cycle arrest at various phases .

Case Studies and Research Findings

Several studies have explored the biological effects of nitroaromatic compounds similar to this compound:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.